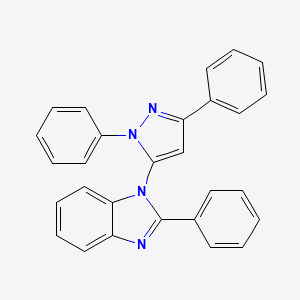![molecular formula C23H29NO7S B4939914 ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)
ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. It has also been found to inhibit the growth of cancer cells, which can potentially be used in cancer treatment. Additionally, it has been found to have potential use as a photosensitizer in photodynamic therapy.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a promising compound for further research. However, a limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to study.
Future Directions
There are several future directions for the study of Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate. One direction is to further study its anti-inflammatory properties and potential use in reducing inflammation in the body. Another direction is to study its potential use in cancer treatment and its ability to inhibit the growth of cancer cells. Additionally, further research can be done to explore its potential use as a photosensitizer in photodynamic therapy. Further understanding of its mechanism of action can also help in the development of more effective treatments.
Synthesis Methods
The synthesis of Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to produce 3,4,5-triethoxybenzoyl chloride. The resulting compound is then reacted with 4-methyl-2-oxo-2H-thiopyran-3-carboxylic acid ethyl ester in the presence of a base to produce this compound.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7S/c1-7-28-16-11-15(12-17(29-8-2)19(16)30-9-3)21(26)24-22-18(23(27)31-10-4)13(5)20(32-22)14(6)25/h11-12H,7-10H2,1-6H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZVSCJYQZDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4939835.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B4939842.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-phenylpiperazine](/img/structure/B4939848.png)
![(5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4939854.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4939862.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4939868.png)
![N-benzyl-3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B4939875.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4939877.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-butylacetamide](/img/structure/B4939882.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
